5,6-Dihydroxycytosine

Catalog No.
S601546
CAS No.
3914-34-9
M.F
C4H5N3O3
M. Wt
143.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dihydroxycytosine

CAS Number

3914-34-9

Product Name

5,6-Dihydroxycytosine

IUPAC Name

6-amino-5-hydroxy-1H-pyrimidine-2,4-dione

Molecular Formula

C4H5N3O3

Molecular Weight

143.1 g/mol

InChI

InChI=1S/C4H5N3O3/c5-2-1(8)3(9)7-4(10)6-2/h8H,(H4,5,6,7,9,10)

InChI Key

SPOYOCCBDWULRZ-UHFFFAOYSA-N

SMILES

C1(=C(NC(=O)NC1=O)N)O

Synonyms

5,6-dihydroxycytosine, 6-amino-2,4,5-trihydroxypyrimidine, isouramil

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)O

Isouramil is an aglycon of vicine and convicine, and a causative agent of favism.

5,6-Dihydroxycytosine (also known as Isouramil), CAS 3914-34-9, is a highly reactive pyrimidine derivative utilized primarily as a specialized redox-cycling agent and a quantitative biomarker for pyrimidine-specific oxidative DNA damage. In biomedical research and assay development, it is procured to model glucose-6-phosphate dehydrogenase (G6PD) deficiency-related hemolysis (favism) and to evaluate the substrate specificity of base excision repair (BER) enzymes [1]. Unlike generic oxidative stressors, 5,6-dihydroxycytosine provides a precise molecular model for targeting endonuclease III-like 1 (hNTH1) activity and acts as a direct chemical trigger for catalytic glutathione depletion in hematological assays[2].

Using broad-spectrum oxidative stressors (like hydrogen peroxide) or purine-based DNA damage markers (like 8-oxoguanine) fails to replicate the precise biochemical pathways targeted by 5,6-dihydroxycytosine. In DNA repair assays, purine lesions are processed by different glycosylases (e.g., OGG1), rendering them ineffective for evaluating pyrimidine-specific BER kinetics [1]. In hematological models, substituting 5,6-dihydroxycytosine with its closest structural analog, divicine, alters the autoxidation half-life and NADPH/NADH oxidation ratios, leading to skewed glutathione depletion kinetics and inaccurate modeling of red blood cell hemolysis[2]. For accurate quantification of cytosine-specific oxidative lesions or standardized G6PD-deficiency assays, the exact structural configuration of 5,6-dihydroxycytosine is strictly required.

Autoxidation Kinetics in Redox-Cycling and G6PD-Deficiency Models

In oxygen-saturated solutions at 26 °C, 5,6-dihydroxycytosine undergoes rapid autoxidation to generate hydrogen peroxide and deplete glutathione. It exhibits an autoxidation half-life of approximately 1 minute, compared to 3 minutes for its close analog divicine [1]. This rapid kinetic profile makes it a superior choice for inducing acute oxidative stress in red blood cell models.

Evidence DimensionAutoxidation half-life (tau 1/2) in oxygen-saturated solution (26 °C)
Target Compound Data~1 minute
Comparator Or BaselineDivicine (~3 minutes)
Quantified Difference3-fold faster autoxidation rate
ConditionsOxygen-saturated aqueous solution at 26 °C

Enables researchers to trigger acute, highly reproducible oxidative stress and glutathione depletion in in vitro G6PD-deficiency assays faster than alternative aglycones.

Substrate Specificity for Base Excision Repair (BER) Enzymes

5,6-Dihydroxycytosine is a specific substrate for the human endonuclease III-like 1 (hNTH1) enzyme, which excises oxidized pyrimidines. Unlike the widely used oxidative damage marker 8-oxoguanine, which is excised by OGG1, 5,6-dihydroxycytosine allows for the isolated study of pyrimidine-targeted BER pathways[1]. Furthermore, its excision kinetics differ significantly from other pyrimidine lesions like thymine glycol, necessitating its specific use for accurate hNTH1 kinetic profiling.

Evidence DimensionDNA Glycosylase Specificity
Target Compound DataSpecifically excised by hNTH1 (pyrimidine-specific BER)
Comparator Or Baseline8-Oxoguanine (excised by OGG1, purine-specific BER)
Quantified DifferenceOrthogonal enzyme pathway activation (hNTH1 vs. OGG1)
ConditionsIn vitro DNA glycosylase excision assays

Essential for assay developers who need to specifically isolate and quantify pyrimidine-directed DNA repair mechanisms without purine pathway interference.

Precursor Suitability and Origin of Osmium Tetroxide-Induced Lesions

When DNA is treated with osmium tetroxide (OsO4), cytosine residues are oxidized to cytosine glycol, which subsequently forms 5,6-dihydroxycytosine. Using generic oxidative markers fails to capture this specific chemical pathway. Quantifying 5,6-dihydroxycytosine via gas chromatography/isotope-dilution mass spectrometry (GC/IDMS) provides a direct, stoichiometric readout of OsO4-induced pyrimidine damage before downstream deamination to 5,6-dihydroxyuracil occurs [1].

Evidence DimensionSpecificity of OsO4-induced DNA lesion formation
Target Compound DataDirect stable product of OsO4-mediated cytosine oxidation
Comparator Or Baseline5-Hydroxyuracil (downstream deamination product)
Quantified DifferenceCaptures the primary oxidation state prior to secondary degradation
ConditionsOsO4-treated DNA analyzed via GC/IDMS

Provides analytical chemists with a precise reference standard to quantify primary pyrimidine oxidation events before secondary degradation skews the data.

G6PD-Deficiency and Favism Modeling

Where 5,6-dihydroxycytosine is the right choice for inducing acute, standardized oxidative stress and glutathione depletion in red blood cell assays, outperforming generic peroxides or slower-reacting aglycones like divicine [1].

Pyrimidine-Specific DNA Repair Assays

Where this compound is the right choice for formulating oligonucleotide substrates used to evaluate hNTH1 and NEIL glycosylase activity, as it avoids cross-reactivity with purine-repair enzymes like OGG1 [2].

Analytical Biomarker Development for Mass Spectrometry

Where this compound is the right choice as a mass spectrometry reference standard (GC/IDMS or LC-MS/MS) for quantifying endogenous oxidative DNA damage or specific OsO4-induced lesions in toxicological screening [2].

XLogP3

-1.6

Other CAS

3914-34-9

Wikipedia

5,6-dihydroxycytosine

Dates

Last modified: 08-15-2023

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